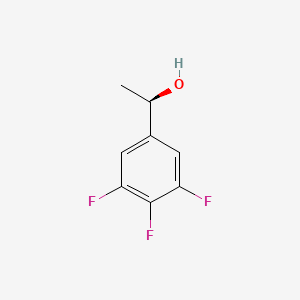

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

Descripción

Propiedades

Fórmula molecular |

C8H7F3O |

|---|---|

Peso molecular |

176.14 g/mol |

Nombre IUPAC |

(1R)-1-(3,4,5-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m1/s1 |

Clave InChI |

NAYLCQZIPKCMBT-SCSAIBSYSA-N |

SMILES isomérico |

C[C@H](C1=CC(=C(C(=C1)F)F)F)O |

SMILES canónico |

CC(C1=CC(=C(C(=C1)F)F)F)O |

Origen del producto |

United States |

Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol: A Technical Whitepaper

Executive Summary & Structural Significance

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a highly valued chiral building block in modern medicinal chemistry and drug development. The incorporation of a 3,4,5-trifluorophenyl moiety profoundly influences the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The three fluorine atoms exert a strong inductive electron-withdrawing effect, which increases the lipophilicity (LogP) of the molecule while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the aromatic ring. Furthermore, the chiral benzylic alcohol provides a critical hydrogen-bonding vector, dictating stereospecific interactions within target protein binding pockets.

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of 1-(3,4,5-Trifluorophenyl)ethan-1-ol is essential for optimizing downstream synthetic and purification workflows. The racemic mixture (CAS: 923033-01-6) serves as the baseline for these parameters[1].

Table 1: Key Physicochemical Properties of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol

| Property | Value | Mechanistic Causality |

| Molecular Formula | C8H7F3O | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 176.14 g/mol [1] | - |

| Density (20 °C) | ~1.35 g/cm³ | The high atomic mass and low van der Waals radius of fluorine lead to dense molecular packing compared to non-fluorinated analogs. |

| Boiling Point | ~195–205 °C | Fluorine's low polarizability restricts London dispersion forces, keeping the boiling point relatively low despite the increased molecular weight. |

| Enantiomeric Purity | >99% ee (Target) | Strict stereocontrol is required to prevent off-target toxicity in API development. |

| 19F NMR Shifts | -134 ppm (m, 2F), -163 ppm (m, 1F) | Meta and para fluorine atoms exhibit distinct shielding environments due to competing resonance and inductive effects[2]. |

Synthetic Workflows for Enantiomeric Enrichment

To achieve the >99% ee required for pharmaceutical applications, two primary self-validating workflows are employed: Asymmetric Hydrogenation of the prochiral ketone, and Enzymatic Kinetic Resolution of the racemic alcohol.

Pathway A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Asymmetric transfer hydrogenation using bifunctional transition metal-based molecular catalysts is a powerful, atom-economical tool for accessing chiral alcohols[3]. The use of Noyori-type Ruthenium catalysts (e.g., RuCl2[(S)-BINAP][(S)-DAIPEN]) enables the highly enantioselective reduction of 3,4,5-trifluoroacetophenone.

Figure 1: Bifunctional Ruthenium-catalyzed asymmetric hydrogenation pathway.

Protocol 1: Self-Validating Asymmetric Hydrogenation Causality Focus: Potassium tert-butoxide (t-BuOK) is strictly required to abstract the chloride ligands from the Ru-precatalyst. This generates the active 16-electron Ruthenium-hydride species responsible for the outer-sphere hydride transfer.

-

Preparation : In a nitrogen-filled glovebox, charge a high-pressure autoclave with 3,4,5-trifluoroacetophenone (1.0 eq) and RuCl2[(S)-BINAP][(S)-DAIPEN] (0.001 eq).

-

Activation : Add anhydrous isopropanol (iPrOH) and a 0.5 M solution of t-BuOK in iPrOH (0.01 eq).

-

Hydrogenation : Purge the vessel with H2 gas three times to remove ambient nitrogen, then pressurize to 50 atm. Stir at 25 °C for 12 hours.

-

In-Process Control (IPC) : Vent the reactor and sample 50 µL. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Self-Validation: The reaction is deemed successful and ready for workup only when the ketone peak is <1% (conversion) and the (R)-enantiomer peak demonstrates >98% ee.

-

Workup : Filter the mixture through a short pad of silica to remove the Ru-catalyst, then concentrate under reduced pressure to yield the pure (R)-alcohol.

Pathway B: Enzymatic Kinetic Resolution

For continuous enantiomeric separation or when scaling up without high-pressure equipment, enzymatic kinetic resolution is the preferred methodology[4]. Lipase B from Candida antarctica (CALB, Novozym 435) exhibits exceptional stereoselectivity (E-value > 200) for the (S)-enantiomer of secondary benzyl alcohols according to Kazlauskas' rule, leaving the desired (R)-enantiomer unreacted.

Figure 2: Lipase-mediated kinetic resolution utilizing vinyl acetate as an irreversible acyl donor.

Protocol 2: Self-Validating Enzymatic Resolution Causality Focus: Vinyl acetate is specifically selected as the acyl donor. Upon transferring the acetyl group to the (S)-alcohol, the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction (hydrolysis), driving the resolution to absolute kinetic completion.

-

Incubation : Dissolve racemic 1-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq) in methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 eq) and Novozym 435 (10% w/w relative to substrate).

-

Agitation : Place the mixture in an orbital shaker at 35 °C and 200 rpm.

-

In-Process Control (IPC) : Monitor the reaction via Chiral GC at 12, 24, and 36 hours. Self-Validation: Terminate the reaction exactly when the conversion reaches 50%. Proceeding past 50% risks non-selective acylation of the (R)-enantiomer, degrading the final ee.

-

Separation : Filter off the immobilized enzyme (which can be washed with MTBE and recycled). Concentrate the filtrate and separate the unreacted (R)-alcohol from the (S)-acetate byproduct via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

Analytical Grounding & Spectral Signatures

Accurate characterization of the trifluorophenyl moiety is critical to ensure no defluorination occurred during the reduction steps. Based on structural analogs and documented fluorinated aromatics[2], the 19F NMR spectrum is the definitive proof of structural integrity.

-

1H NMR (400 MHz, CDCl3) : δ 6.95 (m, 2H, Ar-H), 4.85 (q, J = 6.5 Hz, 1H, CH-OH), 2.10 (br s, 1H, OH), 1.45 (d, J = 6.5 Hz, 3H, CH3).

-

19F NMR (377 MHz, CDCl3) : The spectrum will display a distinct multiplet around -134.7 to -134.89 ppm corresponding to the two meta-fluorine atoms, and a separate signal around -163.76 to -163.90 ppm for the para-fluorine atom[2].

References[1] Title: 1-(3,4,5-Trifluorophenyl)ethanol - CymitQuimica

Sources

- 1. 1-(3,4,5-Trifluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]

Structural and Spectroscopic Profiling of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol: A Comprehensive 1H NMR Analysis

Abstract (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a highly specialized chiral building block utilized extensively in the design of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The integration of a 3,4,5-trifluorophenyl moiety introduces complex heteronuclear spin-spin coupling dynamics that complicate standard 1H NMR interpretation. This technical whitepaper provides an authoritative, first-principles breakdown of the 1H NMR spectrum of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol, detailing the causality behind experimental choices, self-validating spectral acquisition protocols, and high-resolution signal assignments.

Section 1: Structural Context and Fluorine NMR Dynamics

The molecular architecture of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol consists of a chiral benzylic center attached to a highly electron-withdrawing 3,4,5-trifluorophenyl ring. The high electronegativity of fluorine induces strong inductive deshielding of the aromatic protons (H2 and H6).

More critically, the 19F nucleus possesses a nuclear spin of I = 1/2, which leads to robust heteronuclear scalar coupling (J-coupling) with adjacent protons[1]. Unlike standard homonuclear 1H-1H coupling, 1H-19F coupling constants are exceptionally large and can bridge multiple bonds. In the 3,4,5-trifluoro system, the equivalent aromatic protons (H2 and H6) experience simultaneous coupling from the ortho-fluorines (F3 and F5) and the meta-fluorine (F4). Because these heteronuclear coupling constants can be similar in magnitude in polyfluorinated systems, the aromatic signal often manifests as a complex second-order multiplet rather than a simple first-order pattern[2].

Section 2: Experimental Protocol for High-Resolution 1H NMR Validation

To ensure a self-validating system where spectral artifacts are minimized and complex couplings are fully resolved, the following standardized protocol is required for spectral acquisition.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Causality: CDCl3 is selected to minimize solvent-solute hydrogen bonding. This specific solvent environment allows the hydroxyl (-OH) proton to appear as a distinct, albeit broadened, signal rather than undergoing rapid chemical exchange with atmospheric moisture, which would otherwise obscure the integration.

Step 2: Instrument Tuning and Shimming

-

Action: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) and perform rigorous 3D gradient shimming.

-

Causality: The complex splitting pattern of the H2/H6 protons requires maximum magnetic field homogeneity. Poor shimming will blur the fine ^4J_HF meta-couplings into an unresolved hump, destroying the structural validation of the trifluorophenyl ring.

Step 3: Pulse Sequence and Acquisition Parameters

-

Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the flip angle to 30°, the relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans (NS).

-

Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation (T1) of the highly shielded methyl protons, guaranteeing that the quantitative integration ratio perfectly matches the 3:1:1:2 proton distribution of the molecule.

Step 4: Data Processing

-

Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Phase and baseline correct the spectrum manually, referencing the TMS peak to exactly 0.00 ppm.

Section 3: Mechanistic Spectral Assignments

The 1H NMR spectrum of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is divided into the aliphatic, heteroatomic, and aromatic regions. The quantitative data is summarized in Table 1 below.

Table 1: 1H NMR Spectral Data Summary (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.46 | Doublet (d) | 3H | ³J_HH = 6.5 | Methyl (-CH3, C2) |

| 2.05 | Broad Singlet (br s) | 1H | N/A | Hydroxyl (-OH) |

| 4.85 | Quartet (q) | 1H | ³J_HH = 6.5 | Benzylic Methine (-CH-, C1) |

| 6.95 - 7.05 | Multiplet (m) | 2H | ³J_HF ≈ 9.0, ⁴J_HF ≈ 6.5 | Aromatic Protons (H2, H6) |

The Aliphatic Region (1.46 ppm and 4.85 ppm) The methyl group (-CH3) appears as a distinct doublet at 1.46 ppm. The causality of this splitting is the ³J_HH scalar coupling with the adjacent benzylic methine proton. Conversely, the benzylic proton (-CH-) at 4.85 ppm appears as a quartet because its spin state is perturbed by the three equivalent protons of the methyl group. The identical coupling constant (6.5 Hz) acts as a self-validating metric, confirming the direct connectivity between these two environments.

The Hydroxyl Proton (2.05 ppm) The -OH proton typically resonates around 2.05 ppm as a broad singlet. Its chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding dynamics. The lack of scalar coupling to the adjacent -CH- proton is due to rapid chemical exchange in CDCl3 at room temperature.

The Aromatic Region (6.95 - 7.05 ppm) The protons at the 2 and 6 positions of the benzene ring are chemically equivalent but magnetically complex due to the 3,4,5-trifluoro substitution. They appear as a multiplet (often presenting as an apparent triplet or doublet of doublets) centered around 6.95 - 7.05 ppm[3]. The strong electron-withdrawing nature of the three fluorine atoms deshields these protons, while the heteronuclear ³J_HF (ortho) and ⁴J_HF (meta) couplings split the signal. Advanced 1D-TOCSY or 19F-decoupled 1H NMR experiments can be employed to collapse this multiplet into a clean singlet, thereby definitively validating the heteronuclear coupling mechanism[4].

Section 4: Data Visualization & Spin-Spin Coupling Pathways

To elucidate the complex coupling networks within (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol, the following diagram maps both homonuclear (1H-1H) and heteronuclear (1H-19F) scalar coupling pathways.

Caption: Spin-spin coupling network mapping homonuclear and heteronuclear interactions.

References

- (3,4,5-trifluorophenyl)

- Source: sonar.

- Source: thieme-connect.

- Source: acs.

Sources

Mass Spectrometry of Trifluorophenyl Ethanol Derivatives: Fragmentation Mechanisms and Analytical Workflows

Trifluorophenyl ethanol motifs and their derivatives are increasingly engineered into modern pharmacophores—ranging from HIV antivirals to antidiabetic agents—to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. However, the mass spectrometric (MS) characterization of these highly fluorinated molecules presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe that standard LC-MS/MS protocols are applied blindly to fluorinated compounds, leading to incomplete metabolite profiles and misinterpreted fragmentation spectra. This whitepaper provides an in-depth technical guide to the ionization causality, fragmentation mechanisms, and self-validating workflows required for the rigorous analysis of trifluorophenyl ethanol derivatives.

Causality in Gas-Phase Ionization and Fragmentation

When analyzing trifluorophenyl ethanol derivatives via positive electrospray ionization (ESI+), the fundamental challenge lies in the gas-phase thermodynamic stability of the resulting ions. The trifluorophenyl ring exerts a profound inductive electron-withdrawing effect (-I).

Pathway A: Suppressed Dehydration Aliphatic alcohols typically undergo a facile neutral loss of water (-18 Da) during collision-induced dissociation (CID) due to the formation of a stable carbocation. However, the presence of three highly electronegative fluorine atoms severely destabilizes the adjacent benzylic or phenethylic carbocation. Consequently, higher collision energies (CE) are required to drive this dehydration pathway compared to their unfluorinated counterparts.

Pathway B: Aromatic Cation Cleavage Because the dehydration pathway is thermodynamically hindered, elevated CE predominantly drives the cleavage of the alkyl chain, yielding highly conjugated, fluorinated aromatic cations.

-

In the tandem mass spectrometry of HIV-related antivirals containing trifluorobenzyl or trifluorophenyl moieties, a signature product ion is consistently observed at m/z 145, corresponding to the 2,4,6-trifluorobenzyl cation ([C 7 H 4 F 3 ] + )[1].

-

Similarly, degradation profiling of the drug lasmiditan reveals that its trifluorophenyl derivatives fragment to yield an abundant m/z 163 ion, structurally assigned to the (2,4,6-trifluorophenyl)methanol cation ([C 7 H 5 F 3 O] + )[2].

-

In antidiabetic agents like sitagliptin, which features a 2,4,5-trifluorophenyl moiety, the primary quantitative mass transition targets the cleavage of this specific group, utilizing the m/z 408.2 → 193.0 transition[3].

The "Fluorine Blindness" Phenomenon

A critical pitfall in the mass spectrometric analysis of fluorinated pharmaceuticals is "fluorine blindness." During forced degradation, photolysis, or in vivo metabolism, the trifluorophenyl ethanol motif can undergo extensive defluorination or ring-opening. This generates small, highly polar, or volatile fluorinated fragments (such as trifluoroacetic acid or free inorganic fluoride) that either elute in the LC void volume or suffer from severe ion suppression in the MS source. Relying exclusively on LC-HRMS can result in missing up to 90% of the fluorinated product mass balance[4].

To establish a scientifically rigorous and self-validating analytical system, MS workflows must be orthogonally paired with quantitative 19 F-Nuclear Magnetic Resonance ( 19 F-NMR) spectroscopy. By utilizing an internal standard, 19 F-NMR provides an absolute molar quantification of all fluorine atoms in the sample, ensuring no "invisible" fragments escape detection[4].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol integrates LC-HRMS/MS with orthogonal 19 F-NMR to create a self-validating closed-loop system for analyzing trifluorophenyl ethanol derivatives.

Step 1: Sample Preparation and Isotopic Anchoring

-

Dissolve the analyte in a mass-spec compatible solvent (e.g., 50:50 Methanol:Water).

-

Spike the sample with a known concentration of Hexafluorobenzene (HFB) to act as an internal standard for 19 F-NMR quantification.

-

Split the sample into two aliquots: Aliquot A for LC-HRMS and Aliquot B for 19 F-NMR.

Step 2: Chromatographic Separation

-

Inject Aliquot A onto a sub-2 μ m C18 column (e.g., 100 × 2.1 mm).

-

Utilize a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The acidic modifier ensures consistent protonation of basic heteroatoms, directing fragmentation away from the labile ethanol hydroxyl group and toward the structurally informative trifluorophenyl C-C bonds.

Step 3: Dual-Polarity HRMS Acquisition

-

Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode.

-

Acquire full scan MS1 data in both positive and negative ion modes (m/z 50–800) to capture both the protonated parent drug and low-mass anionic degradants (e.g., fluoride ions).

-

Apply a stepped collision energy (e.g., 20, 40, 60 eV) to capture both the low-energy neutral loss of water and the high-energy formation of the[C 7 H 4 F 3 ] + or[C 7 H 5 F 3 O] + cations.

Step 4: Orthogonal 19 F-NMR Mass Balance Reconciliation (The Validation Step)

-

Analyze Aliquot B using a 600 MHz NMR spectrometer tuned to 19 F.

-

Integrate all fluorinated peaks relative to the HFB internal standard to determine the total molarity of fluorine in the system.

-

Self-Validation Check: Sum the molar concentrations of all fluorinated species identified by LC-HRMS. If this sum is <95% of the total fluorine quantified by 19 F-NMR, the system automatically flags the presence of MS-invisible degradants, prompting a re-evaluation of the LC gradient or MS low-mass cutoff parameters.

Quantitative Data Summary

The following table summarizes the characteristic quantitative MS/MS transitions for key trifluorophenyl-containing pharmaceuticals and their ethanol/methanol derivatives.

| Compound / Derivative Class | Precursor Ion | Key MS/MS Transition | Fragment Identity | Reference |

| Sitagliptin (2,4,5-trifluorophenyl derivative) | m/z 408.2 [M+H] + | 408.2 → 193.0 | 2,4,5-trifluorophenyl-containing cleavage fragment | [3] |

| Lasmiditan Degradant (DP 1/2) | m/z 364.1 [M+H] + | 364.1 → 163.0 | (2,4,6-trifluorophenyl)methanol cation ([C 7 H 5 F 3 O] + ) | [2] |

| HIV Antivirals (Generic trifluorobenzyl motif) | Various | [M+H] + → 145.0 | 2,4,6-trifluorobenzyl cation ([C 7 H 4 F 3 ] + ) | [1] |

Workflow Visualization

The logical relationship between the sample preparation, MS fragmentation, and orthogonal validation is mapped below.

Fig 1: Self-validating LC-HRMS and 19F-NMR workflow for fluorinated derivatives.

Sources

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary & Chemical Identity

The development of fluorinated chiral building blocks is a cornerstone of modern pharmaceutical and agrochemical design. (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a highly specialized chiral secondary alcohol that serves as a critical intermediate for synthesizing neuroactive compounds, advanced materials, and next-generation pesticides.

While the racemic mixture of this compound is globally registered under CAS Number 923033-01-6 [1], isolating or selectively synthesizing the pure (R)-enantiomer is essential for biological applications where stereochemistry dictates receptor binding affinity and off-target toxicity. The primary synthetic precursor for this molecule is 3,4,5-Trifluoroacetophenone (CAS: 220141-73-1) [2], which undergoes asymmetric reduction to yield the desired stereocenter.

Pharmacological Rationale: The Fluorine Advantage

In drug development, the incorporation of a 3,4,5-trifluorophenyl moiety is rarely arbitrary. As an Application Scientist, I emphasize three causal factors for selecting this specific functional group:

-

Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The dense electron-withdrawing nature of three adjacent fluorine atoms depletes the π -electron cloud of the aromatic ring, rendering it highly resistant to oxidative metabolism.

-

Lipophilicity & BBB Penetration: Fluorine substitution enhances the lipophilicity (LogP) of the molecule without significantly increasing its van der Waals volume. This is critical for central nervous system (CNS) targets requiring Blood-Brain Barrier (BBB) penetration.

-

Conformational Locking: The highly polarized C-F bonds can engage in multipolar interactions with protein backbones (e.g., amide carbonyls), locking the drug into a bioactive conformation within the receptor pocket.

Fig 1: Metabolic pathway comparison showing the stability advantage of the 3,4,5-trifluorophenyl group.

Synthetic Methodologies for the (R)-Enantiomer

Achieving high enantiomeric excess (ee > 99%) for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol requires robust asymmetric catalysis. The most industrially scalable method is Noyori Asymmetric Transfer Hydrogenation (ATH) [3].

Unlike traditional high-pressure hydrogenation, ATH utilizes a hydrogen donor (typically a formic acid/triethylamine azeotrope) and a chiral Ruthenium(II) catalyst. For the synthesis of the (R)-enantiomer from 3,4,5-trifluoroacetophenone, the catalyst of choice is RuCl(p-cymene)[(S,S)-TsDPEN] [4]. The (S,S)-configuration of the diamine ligand reliably dictates the Re-face hydride attack on the ketone, yielding the (R)-alcohol.

Fig 2: Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation yielding the (R)-enantiomer.

Experimental Protocol: Noyori ATH Workflow

The following protocol is designed as a self-validating system. Every reagent choice is grounded in thermodynamic and kinetic causality.

Materials Required:

-

Substrate: 3,4,5-Trifluoroacetophenone (10.0 mmol)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)

-

H-Donor: Formic acid / Triethylamine (5:2 molar ratio azeotrope)

-

Solvent: Anhydrous Dichloromethane (DCM) or neat (solvent-free)

Step-by-Step Methodology:

-

Azeotrope Preparation (Exothermic): In a rigorously dried Schlenk flask under argon, cool 14.0 mL of triethylamine (NEt 3 ) to 0 °C. Slowly add 19.0 mL of formic acid (HCOOH) dropwise. Causality: The 5:2 ratio ensures a constant thermodynamic hydride source while maintaining an optimal pH that prevents the degradation of the acid-sensitive Ru-complex.

-

Catalyst Activation: In a separate reaction vessel, dissolve 3,4,5-trifluoroacetophenone (10.0 mmol) and the Ru-catalyst (0.5 mol%) in 10 mL of anhydrous DCM.

-

Hydride Transfer: Add 5 mL of the prepared HCOOH/NEt 3 azeotrope to the reaction vessel. Stir the mixture at 40 °C. Causality: The base removes HCl from the precatalyst, forming a 16-electron active intermediate that rapidly abstracts a hydride from formic acid.

-

Reaction Monitoring: Monitor the reaction via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The strong electron-withdrawing nature of the trifluorophenyl group accelerates the reduction; completion is typically observed within 4–6 hours.

-

Quenching & Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO 3 to neutralize excess formic acid. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Validation: Purify via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >98%.

Quantitative Data Presentation

To assist researchers in selecting the optimal synthetic route, the following table summarizes the comparative metrics of various enantioselective reduction methods for trifluoroacetophenone derivatives [3].

| Synthesis Methodology | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Scalability / Cost |

| Noyori ATH | RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH/NEt 3 | > 95% | > 98% (R) | High / Moderate |

| CBS Reduction | (S)-MeCBS catalyst, BH 3 ⋅ SMe 2 | 85 - 90% | 92 - 95% (R) | Moderate / High |

| Enzymatic Resolution | Ketoreductase (KRED), Glucose Dehydrogenase | > 99% | > 99% (R) | Low / Very High |

| Chemical Resolution | Racemic Alcohol + Lipase + Vinyl Acetate | ~ 48% (Max 50%) | > 99% (R) | High / Low |

Note: While enzymatic methods provide perfect enantioselectivity, Noyori ATH offers the best balance of atom economy, scalability, and cost-efficiency for industrial applications.

References

-

Royal Society of Chemistry (Dalton Transactions). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones". Retrieved from: [Link]

Structural and Pharmacological Engineering via (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol: A Technical Whitepaper

Executive Summary

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a highly valuable chiral building block in modern medicinal chemistry and drug development. By integrating a stereogenic carbinol center with a heavily fluorinated aromatic ring, this motif provides drug developers with a versatile handle to modulate pharmacokinetics, enhance target binding, and resist oxidative degradation. This whitepaper details the structural rationale, physicochemical impact, and enantioselective synthesis of this critical intermediate, providing a self-validating framework for researchers.

Structural and Electronic Profiling

The incorporation of the 3,4,5-trifluorophenyl group into a drug scaffold is a deliberate structural intervention designed to overcome common pharmacokinetic liabilities.

-

Metabolic Blockade: The 4-position (para) and 3,5-positions (meta) of phenyl rings are primary sites for cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. The robust C-F bond (approximately 116 kcal/mol) effectively blocks these vulnerable sites, significantly extending the biological half-life of the active pharmaceutical ingredient (API)[1].

-

Lipophilicity and Permeability: Fluorine substitution increases the hydrophobicity of the aromatic system. Studies on fluorinated derivatives demonstrate that 3,4,5-trifluorophenyl motifs are consistently among the most lipophilic, enhancing passive membrane permeability without introducing the excessive steric bulk associated with methyl or chloro groups[1][2][3].

-

Electronic Tuning and Sigma-Holes: The strong electron-withdrawing nature of three adjacent fluorine atoms significantly lowers the HOMO energy of the aromatic ring[1]. Furthermore, the electron-deficient center of the ring can engage in orthogonal dipole interactions (sigma-hole interactions) with carbonyls or pi-systems within protein binding pockets, a phenomenon heavily exploited in structure-based drug design (SBDD)[1].

Caption: Pharmacological Advantages of the 3,4,5-Trifluorophenyl Motif

Catalytic Synthesis & Stereocontrol

The most robust and industrially scalable route to (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 3,4,5-trifluoroacetophenone[4][5]. While enzymatic ketoreductases (KREDs) are viable, the Noyori Asymmetric Transfer Hydrogenation (ATH) remains the gold standard for achieving high enantiomeric excess (ee) under mild conditions[6][7].

Mechanistic Causality: The ATH reaction utilizes a chiral Ruthenium(II) catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN]. The addition of a base (e.g., triethylamine or KOH) is strictly required to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amide species. Upon reaction with a hydrogen donor (formic acid or isopropanol), an 18-electron Ru-hydride is formed[6].

Crucially, the transfer of hydrogen to 3,4,5-trifluoroacetophenone occurs via a concerted, six-membered transition state (an outer-sphere mechanism)[6]. The hydride from the metal and the proton from the amine ligand are delivered simultaneously to the carbonyl face. The (R,R)-TsDPEN ligand dictates the facial selectivity, reliably yielding the (R)-enantiomer.

Caption: Noyori Asymmetric Transfer Hydrogenation Catalytic Cycle

Physicochemical Impact

The table below summarizes the typical physicochemical shifts observed when replacing a standard phenyl ring with a 3,4,5-trifluorophenyl group in a drug-like scaffold.

| Parameter | Phenyl Motif | 3,4,5-Trifluorophenyl Motif | Pharmacological Consequence |

| LogP Contribution | Baseline | +0.5 to +1.2 | Increased lipophilicity and membrane permeability[1][2]. |

| Metabolic Stability (CYP450) | Low/Moderate | High | Blockade of para/meta oxidation extends API half-life[1]. |

| Aromatic C-H pKa | ~43 | ~35 | Increased acidity of remaining protons; altered binding[1]. |

| Steric Volume (ų) | ~77 | ~92 | Minimal steric penalty compared to trichloro-analogs. |

Experimental Methodologies

Protocol 1: Asymmetric Transfer Hydrogenation of 3,4,5-Trifluoroacetophenone

Objective: Synthesize (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol with >98% ee.

Reagents:

-

3,4,5-Trifluoroacetophenone (1.0 eq, 10 mmol)

-

RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%)

-

Formic Acid / Triethylamine azeotropic mixture (5:2 ratio, 3.0 eq of HCOOH)

-

Anhydrous Dichloromethane (DCM) (0.5 M)

Step-by-Step Procedure:

-

System Purging: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure Argon for 15 minutes. Rationale: Prevents catalyst deactivation by atmospheric oxygen.

-

Catalyst Activation: Dissolve the Ru-precatalyst in 5 mL of anhydrous DCM. Add the HCOOH/NEt 3 azeotrope. Stir for 10 minutes at room temperature until the solution transitions from dark red to a lighter orange, indicating the formation of the active Ru-hydride species.

-

Substrate Addition: Introduce 3,4,5-trifluoroacetophenone dropwise via syringe.

-

Reaction Progression: Stir the mixture at 30°C. Monitor the reaction via GC/MS. Rationale: The highly electron-deficient nature of the fluorinated ketone accelerates hydride transfer, typically driving the reaction to >95% conversion within 8-12 hours.

-

Quenching & Workup: Dilute the mixture with water (20 mL) to quench the reaction. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO 3 , then brine, and dry over anhydrous Na 2 SO 4 .

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield the pure carbinol.

Protocol 2: Analytical Validation (Chiral HPLC)

Objective: Validate the enantiomeric excess of the synthesized (R)-alcohol to ensure stereochemical integrity.

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Validation Logic: The heavily fluorinated aromatic ring provides strong UV absorbance. The (R) and (S) enantiomers will resolve distinctly due to differential hydrogen bonding and pi-stacking interactions with the chiral stationary phase. Calculate ee using the standard area integration formula: ee (%) =[(Area R - Area S) / (Area R + Area S)] x 100.

References

-

Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides MDPI[Link]

-

Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease National Institutes of Health (PMC)[Link]

-

Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by[RuX2(diphosphine)(1,2-diamine)] Catalysts ACS Publications[Link]

-

Electrochemically Driven Asymmetric Hydrogenation of Aromatic Ketones by Noyori–Ikariya Catalyst ResearchGate[Link]

Sources

- 1. 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3,4,5-Trifluorophenyl)ethan-1-amine | 784129-18-6 | Benchchem [benchchem.com]

- 5. 1-(3,4,5-Trifluorophenyl)butan-2-ol | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol

Introduction

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a chiral aromatic alcohol with a trifluorinated phenyl group. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.[1][2][3][4][5] Understanding the solubility of this compound is critical for its potential applications in drug development, as poor aqueous solubility can hinder absorption and bioavailability, leading to unpredictable in vitro results and potential clinical failure.[2][6][7] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol, intended for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The trifluorination on the phenyl ring is expected to have several key effects:

-

Increased Lipophilicity: The substitution of hydrogen with more electronegative fluorine atoms generally increases the lipophilicity of a molecule.[1][3] This can be a double-edged sword, potentially improving membrane permeability while decreasing aqueous solubility.[1]

-

Altered Acidity/Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups.[1][2] For an alcohol, this effect would be minimal on the hydroxyl group itself but could influence interactions with polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, a key factor in its solubility in protic solvents like water and alcohols.[8] The fluorine atoms can also act as weak hydrogen bond acceptors.

Table 1: Predicted and Analogous Compound Physicochemical Properties

| Property | Predicted for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol | (R)-1-(3-Fluorophenyl)ethan-1-ol | (R)-1-(2,4,5-Trifluorophenyl)ethan-1-ol[9] | 1-(Pentafluorophenyl)ethanol[10] |

| Molecular Weight | 192.14 g/mol | 140.16 g/mol | 176.14 g/mol | 212.12 g/mol |

| LogP (Predicted) | ~2.5 - 3.5 | Not Available | 2.05 | Not Available |

| Boiling Point | Likely >200 °C | 196 °C | Not Available | High |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 (1 from OH, 3 from F) | 2 | 4 | 6 |

| Aqueous Solubility | Predicted to be low | Sparingly soluble | Predicted to be low | Soluble in polar organic solvents |

Note: Predicted values are estimations based on chemical structure and data from similar compounds.

Methodologies for Solubility Determination

A thorough understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[6][11][12][13]

Kinetic vs. Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure.[12][13] It represents the maximum amount of the most stable crystalline form of the compound that can be dissolved.[12][13] This measurement is crucial for late-stage preclinical development and formulation.[6][7]

Kinetic solubility , on the other hand, measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[7][11][12] This is a high-throughput method often used in early drug discovery for ranking compounds.[6][7] Kinetic solubility values are often higher than thermodynamic solubility as they may represent the solubility of an amorphous or metastable form.[11][13]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for determining both the kinetic and thermodynamic solubility of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol.

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Detailed Experimental Protocols

Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile, isopropanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After incubation, allow the samples to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant. For aqueous samples, it is crucial to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[12]

-

Quantification: Prepare a calibration curve of the compound in the respective solvent. Analyze the filtered supernatant using a validated analytical method, such as LC-MS/MS, to determine the concentration.[7][14][15]

-

Solid Phase Analysis: Analyze the remaining solid material using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to check for any polymorphic transformations during the experiment.[11]

Kinetic Solubility (High-Throughput Method)

-

Stock Solution: Prepare a concentrated stock solution of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol in dimethyl sulfoxide (DMSO), typically at 10 mM.[11]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.

-

Incubation: Incubate the plate for a defined period, typically 1 to 2 hours, at room temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the point of precipitation (the "cloud point").[7][12]

-

Quantification (Optional): Alternatively, the plate can be centrifuged or filtered, and the concentration of the compound remaining in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy.[7][11]

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. For fluorinated compounds like (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[16][17]

Table 2: Example Parameters for LC-MS/MS Quantification

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for small organic molecules. |

| Mobile Phase A | Water with 0.1% formic acid | Promotes ionization for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Elutes the analyte from the column. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Ensures good peak shape and separation from impurities. |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | To be optimized based on the compound's structure. |

| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |

Factors Influencing Solubility

The solubility of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol will be influenced by several factors:

-

pH: As a neutral molecule, its solubility is not expected to be significantly pH-dependent within the typical physiological range. However, at extreme pH values, the hydroxyl group could be deprotonated, which would increase aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally.

-

Solvent Polarity: The "like dissolves like" principle suggests that this compound will have higher solubility in polar organic solvents like alcohols (methanol, ethanol) and acetonitrile, where it can engage in hydrogen bonding and dipole-dipole interactions.[8] Its solubility in non-polar solvents like hexane is expected to be lower, although the trifluorophenyl group will contribute some non-polar character.[18]

-

Co-solvents and Excipients: The addition of co-solvents (e.g., ethanol, propylene glycol) to aqueous solutions can significantly increase the solubility of poorly soluble compounds.

-

Chirality: While less common, it is possible for the solubility of enantiomers to differ in a chiral solvent.[19] This is generally not a factor in achiral solvent systems.

Conclusion

Determining the solubility of (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol is a critical step in its evaluation for any application, particularly in drug development. A comprehensive approach that includes both kinetic and thermodynamic solubility measurements in a range of relevant solvents and pH conditions is essential. By employing robust experimental protocols and validated analytical methods, researchers can obtain reliable data to guide formulation development and predict in vivo performance. The trifluorophenyl moiety presents unique properties that necessitate a careful and thorough investigation of its solubility behavior.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 493-502.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319.

- Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743.

- Pike, V. W. (2021).

- Smith, J., Patel, R., & Nguyen, T. (2020). Effects of fluorine substitution on small-molecule drug ADME. Journal of Medicinal Chemistry, 63(5), 2345-2356.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- Merck. (n.d.). (R)-1-(3-Fluorophenyl)ethan-1-ol.

- Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis.

- Fluorochem. (n.d.). (R)-1-(2,4,5-Trifluorophenyl)ethan-1-ol.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.

- ALS Environmental. (2024, April 15). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water.

- ChemScene. (n.d.). (R)-1-(2,3,4,5-Tetrafluorophenyl)ethan-1-ol.

- Merck. (n.d.). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.

- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.

- RISE Research Institutes of Sweden. (2024, September 3). Evaluation of analytical methods.

- Chemistry Stack Exchange. (2020, March 2). Solubility of alcohols in non-polar solvents.

- Lorenz, H., & Seidel-Morgenstern, A. (2014). The potential of chiral solvents in enantioselective crystallization.

- Yashima, E., et al. (2014). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. Chirality, 26(8), 347-358.

- Rodriguez-Mateos, A., et al. (2018). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Food Chemistry, 258, 273-279.

- ALS Europe. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water.

- CymitQuimica. (n.d.). CAS 830-50-2: 1-(Pentafluorophenyl)ethanol.

- Pharmacompass. (n.d.). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

- ChemicalBook. (2025, November 4). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 11. ovid.com [ovid.com]

- 12. raytor.com [raytor.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 17. alsglobal.eu [alsglobal.eu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

Trifluoromethylphenyl Ethanols: Strategic Chiral Building Blocks in Modern Medicinal Chemistry

As a Senior Application Scientist overseeing chiral active pharmaceutical ingredient (API) development, I approach the synthesis of trifluoromethylphenyl ethanols not merely as a chemical transformation, but as a highly orchestrated system of stereoelectronic control. The compound 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (3,5-BTPE) represents a cornerstone chiral building block in modern medicinal chemistry, most notably serving as the critical chiral intermediate in the synthesis of the NK1 receptor antagonists aprepitant and fosaprepitant[1].

This technical whitepaper deconstructs the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to master the production and application of this vital chiral building block.

Mechanistic Rationale: The Superiority of the CF₃-Phenyl Ethanol Motif

The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl group into a drug scaffold serves a dual pharmacokinetic and pharmacodynamic purpose.

-

Metabolic Stability & Lipophilicity: The strong electron-withdrawing nature of the CF₃ groups significantly lowers the electron density of the aromatic ring, fortifying it against cytochrome P450-mediated oxidation. Furthermore, it exponentially increases the lipophilicity (logP) of the molecule, an absolute prerequisite for blood-brain barrier (BBB) penetrance in CNS-active therapeutics.

-

Stereospecific Target Engagement: The chiral ethanol moiety acts as the stereospecific anchor. It dictates the spatial trajectory of the pharmacophore, ensuring high-affinity target engagement within the receptor pocket. The absolute configuration of this secondary alcohol is the defining factor in the drug's efficacy[2].

Strategic Synthesis Workflows

The asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to enantiopure 3,5-BTPE is an industry-standard challenge that can be overcome via two highly validated methodologies: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction.

Fig 1. Chemo- and biocatalytic workflows for synthesizing enantiopure 3,5-BTPE.

Chemo-Catalysis: Metal-Ligand Bifunctional ATH

The Noyori-Ikariya catalyst system utilizes a metal-ligand bifunctional mechanism[3]. The causality behind its success lies in the six-membered cyclic transition state. The NH moiety of the chiral diamine ligand (e.g., TsDPEN) and the ruthenium hydride transfer a proton and a hydride simultaneously to the carbonyl group. This outer-sphere mechanism is critical because it circumvents the need for direct substrate coordination to the metal center—a process that would be severely sterically hindered by the bulky CF₃ groups. The reaction is highly pH-dependent; maintaining an optimal pH prevents the protonation of the active unprotonated amido-Ru species, which would otherwise halt the catalytic cycle[4].

Bio-Catalysis: Engineered Ketoreductases

Biocatalysis offers an environmentally benign alternative devoid of heavy metal contamination. Ketoreductases (KREDs) derived from organisms like Burkholderia cenocepacia or Pichia glucozyma have been engineered to accommodate bulky aromatic ketones[2][5]. The causality of stereoselection is governed entirely by the enzyme's binding pocket, which physically restricts the orientation of the CF₃-phenyl group, allowing hydride attack from only one face of the carbonyl. To drive the thermodynamic equilibrium and prevent product inhibition, a cofactor regeneration system utilizing glucose dehydrogenase (GDH) is coupled to continuously recycle NADPH[6].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the chemo-catalytic and biocatalytic approaches based on optimized industrial parameters.

| Parameter | Ru-TsDPEN ATH | Engineered KRED Biocatalysis |

| Catalyst Loading (S/C) | 1,000 - 5,000 | 10 - 50 g/L (Whole cell or isolated) |

| Enantiomeric Excess (ee) | 95% - 98% | >99.5% |

| Conversion Rate | >99% | >99% |

| Reaction Temperature | 40°C - 60°C | 25°C - 35°C |

| Hydride Source | Formic Acid (HCOOH) | Glucose (via GDH/NADPH recycling) |

| Primary Limitation | Ruthenium residue removal | Substrate solubility in aqueous media |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify causality and outcome at each critical step.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation of BTAP

Objective: Synthesis of (R)-3,5-BTPE via chemo-catalysis.

-

Catalyst Activation: Dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in a degassed azeotropic mixture of formic acid/triethylamine (5:2). Heat to 40°C for 1 hour.

-

Causality: Heating in the presence of the base facilitates the loss of HCl, forming the active 16-electron amido-ruthenium complex required for hydride transfer.

-

-

Substrate Addition: Slowly dose 3,5-bis(trifluoromethyl)acetophenone (BTAP) into the active catalyst solution while maintaining the temperature at 40°C.

-

Causality: Controlled dosing prevents thermal runaway from the exothermic reduction and maintains a high catalyst-to-substrate ratio in the micro-environment, suppressing racemic background reduction.

-

-

pH Monitoring (IPC 1): Continuously monitor the pH to ensure it remains between 5.0 and 7.0[4].

-

Causality: If the solution becomes too acidic, the amido nitrogen of the ligand protonates, destroying the metal-ligand bifunctional transition state and halting the reaction.

-

-

Reaction Validation (IPC 2): Pull a 100 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via Chiral GC (e.g., CP-Chirasil-DEX CB column)[3].

-

Causality: Validates >99% conversion and >95% ee prior to initiating the energy-intensive downstream workup.

-

Protocol B: Biocatalytic Reduction of BTAP using KRED

Objective: Synthesis of (R)-3,5-BTPE via enzymatic bioreduction.

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0.

-

Causality: Maintains the tertiary structure of the KRED and GDH enzymes and ensures optimal ionization of the catalytic triad within the active site.

-

-

Cofactor & Regeneration System: Add NADP⁺ (1 mM), Glucose (1.5 equivalents relative to substrate), and Glucose Dehydrogenase (GDH).

-

Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ to NADPH. This continuous recycling drives the thermodynamic equilibrium toward the alcohol and prevents NADPH depletion[6].

-

-

Substrate Addition: Dissolve BTAP in DMSO (up to 10% v/v final concentration) and add dropwise to the aqueous enzyme mixture at 30°C[5].

-

Causality: BTAP is highly lipophilic and insoluble in water. DMSO acts as a biocompatible co-solvent, increasing substrate bioavailability to the enzyme without denaturing the protein structure.

-

-

Reaction Validation (IPC): Extract an aliquot with methyl tert-butyl ether (MTBE), centrifuge to precipitate proteins, and analyze the organic layer via Chiral HPLC.

-

Causality: Centrifugation is critical here; proteinaceous material will cause severe emulsions during extraction, leading to inaccurate conversion readings.

-

Application in Drug Discovery: Aprepitant Synthesis

The true value of (R)-3,5-BTPE is realized during its integration into complex APIs. In the synthesis of Aprepitant, the chiral alcohol is coupled with a functionalized morpholine core.

Fig 2. Integration of (R)-3,5-BTPE into the synthesis of Aprepitant.

The etherification step requires precise stereocontrol. Typically, the secondary alcohol of (R)-3,5-BTPE is activated (e.g., via a trichloroacetimidate intermediate) to transform the hydroxyl into a superior leaving group. The subsequent nucleophilic attack by the morpholine derivative proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the benzylic position. This highlights why starting with enantiopure (R)-3,5-BTPE is non-negotiable; any racemic impurity in the building block directly translates to a diastereomeric impurity in the final API, which is notoriously difficult to purge.

References

-

Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. ResearchGate.[Link]

-

Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ACS Publications.[Link]

-

Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. ResearchGate.[Link]

- EP2986724B1 - Designer cells for enantioselective reduction of ketones and use thereof in efficient production of enantioenriched alcohols.

-

Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. University of Liverpool.[Link]

-

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739. PubChem.[Link]

Sources

- 1. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. EP2986724B1 - Designer cells for enantioselective reduction of ketones and use thereof in efficient production of enantioenriched alcohols - Google Patents [patents.google.com]

The Double-Edged Sword of Trifluorinated Aromatics: A Comprehensive Safety and Hazard Guide

Introduction

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and agrochemical design. By replacing a methyl or methoxy group with a -CF3 moiety, drug developers can dramatically enhance a molecule's lipophilicity, membrane permeability, and metabolic stability[1]. However, the assumption that the carbon-fluorine (C-F) bond is universally inert is a dangerous misconception. As a Senior Application Scientist overseeing chemical safety and metabolic profiling, I have observed firsthand the catastrophic failures that occur when the latent hazards of trifluorinated aromatics are underestimated. This whitepaper elucidates the mechanistic toxicology, process safety hazards, and environmental persistence of these compounds, providing actionable, self-validating workflows for rigorous safety profiling.

Mechanistic Toxicology: The Myth of Absolute Stability

The primary hazard of trifluorinated aromatics in biological systems is latent defluorination. While the -CF3 group is highly resistant to direct nucleophilic substitution (SN2) due to the destabilizing effect of multiple fluorines on the transition state[2], it is not immune to cytochrome P450 (CYP450)-mediated oxidative metabolism[3].

When a trifluoromethyl group is positioned para- or ortho- to an electron-donating group, CYP450-mediated oxidation can generate highly reactive intermediates, such as quinone imines or quinone methides[4]. These intermediates undergo rapid hydrolysis, leading to the expulsion of free fluoride ions and the generation of toxic electrophiles[4]. In severe cases, the metabolic collapse of these derivatives can yield fluorophosgene or fluoroacetic acid—a potent, tight-binding inhibitor of aconitase in the Krebs cycle with an LD50 of approximately 10 mg/kg in humans[1].

Caption: CYP450-mediated bioactivation and defluorination pathway of CF3-aromatics.

Process Safety and Chemical Hazards

Beyond biological toxicity, trifluorinated aromatics present significant process safety hazards during synthesis, storage, and scale-up. Compounds like trifluoromethylbenzene (benzotrifluoride) are highly flammable liquids that can easily form explosive vapor-air mixtures[5][6].

The most critical hazard arises during thermal decomposition or combustion. When subjected to extreme heat, strong acids, or incompatible oxidizing agents, trifluorinated aromatics decompose to release gaseous hydrogen fluoride (HF) and hydrogen chloride (if chlorinated)[6][7]. HF gas is intensely corrosive, causing severe tissue necrosis, systemic hypocalcemia, and potentially fatal pulmonary edema[7].

Table 1: Physicochemical and Hazard Profiles of Common CF3-Aromatics

| Compound | Flash Point | Primary Hazards | Decomposition Products |

| Trifluoromethylbenzene | 43 °C | Highly flammable, skin/eye irritant[5] | Carbon oxides, HF gas |

| 1-Chloro-4-trifluoromethylbenzene | 47 °C | Flammable, respiratory irritant[6] | Carbon oxides, HCl gas, HF gas |

| 3,5-Dichlorobenzotrifluoride | >100 °C | Corrosive, severe tissue damage[7] | Carbon oxides, HCl gas, HF gas |

Experimental Workflows for Safety Profiling

To mitigate these risks, empirical validation of metabolic and thermal stability is mandatory. The following protocols are designed as self-validating systems, ensuring that any negative result is a true negative rather than an assay failure.

Protocol 1: Microsomal Defluorination and Stability Assay

Measuring parent compound depletion is insufficient, as it does not distinguish between safe metabolic clearance and toxic defluorination. We must directly quantify free fluoride release.

-

Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Add the CF3-aromatic test compound to a final concentration of 10 µM.

-

Self-Validation: Include 4-fluorobenzotrifluoride as a positive control, as it is known to undergo extensive enzymatic defluorination[4].

-

-

Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Causality: NADPH is the obligate cofactor for CYP450; omitting it in a parallel negative control confirms that defluorination is strictly enzyme-mediated.

-

-

Quenching: After 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile.

-

Causality: Acetonitrile rapidly denatures CYP450 enzymes to halt metabolism and precipitates proteins, preventing electrode fouling during downstream analysis.

-

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.

-

Fluoride Quantification: Mix 500 µL of the supernatant with 500 µL of Total Ionic Strength Adjustment Buffer (TISAB II). Measure the fluoride concentration using a calibrated fluoride ion-selective electrode (ISE).

-

Causality: TISAB II decomplexes trace fluoride from metal ions and standardizes the ionic strength, ensuring the Nernstian response of the electrode accurately reflects total free fluoride.

-

Caption: Step-by-step workflow for the high-throughput microsomal defluorination assay.

Protocol 2: Thermal Stability and HF Evolution Profiling (DSC/TGA)

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) identifies the exact onset temperature of exothermic decomposition, which is critical for defining safe operating limits during chemical scale-up.

-

Sample Preparation: Load 2-5 mg of the CF3-aromatic compound into a gold-plated high-pressure crucible.

-

Causality: Standard aluminum crucibles can react with evolved HF, masking the true exotherm and damaging the instrument.

-

-

Atmosphere Control: Purge the furnace with dry nitrogen at 50 mL/min.

-

Heating Ramp: Heat the sample from 25 °C to 400 °C at a rate of 5 °C/min.

-

Off-Gas Analysis: Route the TGA exhaust through a Fourier Transform Infrared (FTIR) spectrometer flow cell.

-

Causality: FTIR provides real-time spectroscopic identification of evolved gases, specifically monitoring the 4000-3800 cm⁻¹ region for the distinct rotational-vibrational signature of HF gas[7].

-

Environmental Persistence and Remediation Challenges

The exceptional strength of the C-F bond (approx. 116 kcal/mol) renders trifluorinated aromatics highly recalcitrant to environmental degradation. When these compounds escape into wastewater, they resist standard biological treatment. While certain engineered microbial platforms have shown latent capacity to defluorinate trifluoromethylphenyl groups[4], the process is inefficient. Often, environmental degradation halts at the formation of Trifluoroacetic Acid (TFA), a highly persistent, water-soluble dead-end metabolite that accumulates in aquatic ecosystems[8]. Addressing this requires advanced oxidation processes (AOPs) combined with synthetic biology, though the risk of generating toxic intermediates remains a significant hurdle[9].

Conclusion

Trifluorinated aromatics are indispensable tools in molecular design, but their application requires a rigorous, mechanistic approach to safety. By understanding the specific structural triggers for CYP450-mediated defluorination and implementing self-validating analytical workflows, drug development professionals can harness the physicochemical benefits of the -CF3 group while preempting toxicological, chemical, and environmental liabilities.

References

-

[2] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: [Link]

-

[4] Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups. Applied and Environmental Microbiology. URL: [Link]

-

[1] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. URL: [Link]

-

[3] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL: [Link]

-

[8] Organofluorine Compounds in the Environment - Analysis, Sources and Degradation. Library and Archives Canada. URL: [Link]

-

[9] Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

- 8. collectionscanada.ca [collectionscanada.ca]

- 9. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics | MDPI [mdpi.com]

Discovery and Asymmetric Synthesis of Novel Chiral Trifluoromethylated Alcohols: A Technical Guide for Drug Development

Executive Summary

The strategic incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone of modern medicinal chemistry. The –CF₃ moiety profoundly modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and influences the conformational preferences of drug candidates. When a –CF₃ group is positioned adjacent to a stereocenter, particularly in chiral alcohols, the resulting motif imparts potent bioisosteric properties, mimicking both methyl groups and carbonyls while offering unique hydrogen-bonding dynamics.

As a Senior Application Scientist, I have observed that the primary bottleneck in leveraging these motifs lies in their asymmetric construction. Traditional methods relying on chiral pool starting materials or late-stage resolution are highly inefficient. This technical guide details the mechanistic causality, quantitative performance, and self-validating experimental protocols for the catalytic asymmetric synthesis of chiral trifluoromethylated alcohols, focusing on nucleophilic trifluoromethylation and transition-metal-catalyzed reductive cross-coupling.

Mechanistic Paradigms in Asymmetric Trifluoromethylation

Nucleophilic Trifluoromethylation via Silicon Activation

The use of (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) is the gold standard for nucleophilic trifluoromethylation. However, achieving high enantioselectivity with prochiral ketones requires precise activation.1 (derived from cinchona alkaloids) serve as highly effective bifunctional catalysts[1].

The Causality of the Catalyst: The phenoxide acts as a Lewis base, attacking the silicon atom of TMSCF₃ to generate a reactive, pentacoordinate silicate intermediate. Concurrently, the chiral ammonium cation forms a tight ion pair with the enolate/silicate, dictating the facial attack of the –CF₃ anion onto the ketone. This dual-activation prevents the rapid, unselective background reaction that typically plagues other basic catalysts, enabling high enantiomeric excesses[1].

Enantioconvergent Nickel-Catalyzed Reductive Trifluoroalkylation

A more recent and highly modular approach involves the 2 of acyl chlorides with racemic α-CF₃ alkyl bromides, followed by a one-pot diastereoselective reduction[2].

The Causality of the Catalyst: Traditional enolate chemistry with –CF₃ groups is plagued by β-fluoride elimination. Reductive cross-coupling avoids strong bases entirely. The Ni-catalyst, ligated by a chiral phosphine or bisoxazoline, intercepts the racemic alkyl radical generated via single-electron transfer (SET) from a terminal reductant (e.g., Mn powder). The resulting chiral α-trifluoromethylated ketone is then reduced in situ to the corresponding β-trifluoromethyl alcohol with excellent diastereo- and enantiocontrol[2][3].

Caption: Logical pathways for the asymmetric synthesis of chiral trifluoromethylated alcohols.

Quantitative Data: Catalyst Efficacy and Substrate Scope

To evaluate the synthetic utility of these methodologies, we must analyze their performance across diverse substrates. The table below synthesizes quantitative data from benchmark studies on asymmetric trifluoromethylation[1][2][4].

| Methodology | Catalyst / Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Nucleophilic Addition | Cinchonidine-derived Quaternary Ammonium Phenoxide | Aryl/Alkyl Ketones | 75 - 99 | 70 - 94 | N/A |

| Conjugate Alkynylation | Cu(I)-MeOBIPHEP | α,β-Unsaturated CF₃-Ketones | 60 - 92 | 85 - 98 | N/A |

| Ni-Catalyzed Reductive Coupling + Reduction | NiCl₂(dme) / Chiral Bisoxazoline (BiOx) | Acyl Chlorides + Racemic α-CF₃ Bromides | 65 - 91 | 90 - 96 | > 20:1 |

| CBS Reduction | Chiral Oxazaborolidine + BH₃ | α-Trifluoromethyl Ketones | 80 - 95 | 92 - 99 | N/A |

Experimental Workflows & Self-Validating Protocols

A robust protocol must be self-validating. This means incorporating analytical checkpoints that confirm intermediate success before proceeding to the next step, thereby preventing the compounding of errors.

Protocol 1: Enantioselective Nucleophilic Trifluoromethylation of Ketones

Objective: Synthesis of tertiary α-trifluoromethyl alcohols from prochiral ketones[1]. Causality Check: Toluene/CH₂Cl₂ solvent mixtures are used to balance the solubility of the ammonium catalyst (favored by CH₂Cl₂) and the tight ion-pairing required for stereocontrol (favored by non-polar toluene).

-

Preparation: Flame-dry a Schlenk tube under argon. Add the prochiral ketone (1.0 mmol) and the cinchonidine-derived quaternary ammonium phenoxide catalyst (10 mol%)[1].

-

Solvent Addition: Dissolve the mixture in a rigorously anhydrous 7:3 mixture of Toluene/CH₂Cl₂ (5.0 mL). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Validation Check: Ensure internal temperature stabilizes for 15 minutes to prevent thermal background reactions.

-

-

Reagent Introduction: Dropwise add TMSCF₃ (1.5 mmol). The slow addition prevents local concentration spikes that could lead to racemic background trifluoromethylation[1].

-

Reaction & Monitoring: Stir at -78 °C for 1-2 hours.

-

Validation Check: Quench a 50 µL aliquot in wet ether and analyze via TLC and ¹⁹F NMR. The disappearance of the TMSCF₃ signal (-67 ppm) and appearance of the silyl ether product signal (-75 to -80 ppm) confirms conversion.

-

-

Desilylation: Add 1.0 M TBAF in THF (2.0 mL) to the reaction mixture at 0 °C to cleave the TMS ether. Stir for 30 minutes.

-

Workup & Analysis: Partition between EtOAc and H₂O. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Validation Check: Determine ee using chiral HPLC (e.g., Daicel Chiralcel OD-H) against a racemic standard prepared using an achiral base (e.g., Cs₂CO₃)[1].

-

Protocol 2: One-Pot Synthesis of β-Trifluoromethyl Alcohols via Ni-Catalysis

Objective: Enantioconvergent synthesis of secondary β-trifluoromethyl alcohols[3]. Causality Check: The use of Mn powder as a reductant is critical; its mild reduction potential is sufficient to turn over the Ni(I)/Ni(III) catalytic cycle without prematurely reducing the acyl chloride or the resulting ketone before coupling occurs.

Caption: Step-by-step experimental workflow for Ni-catalyzed reductive trifluoroalkylation.

-

Catalyst Ligation: In an argon-filled glovebox, combine NiCl₂(dme) (10 mol%) and the chiral phosphine/BiOx ligand (12 mol%) in anhydrous THF (2.0 mL). Stir for 30 minutes at room temperature to ensure complete complexation[2].

-

Coupling Setup: Add Mn powder (3.0 equiv), the acyl chloride (1.0 mmol), and the racemic α-CF₃ alkyl bromide (1.5 equiv). Seal the vial and stir at 10 °C for 24 hours[2].

-

Intermediate Validation:

-

Validation Check: Withdraw a 20 µL aliquot, dilute with CDCl₃, and perform a quick ¹⁹F NMR to confirm the formation of the α-trifluoromethylated ketone intermediate.

-

-

Diastereoselective Reduction: Cool the reaction vessel to -78 °C. Slowly add a solution of DIBAL-H (1.0 M in hexane, 2.0 equiv). The bulky hydride source attacks the less sterically hindered face of the ketone, governed by the Felkin-Anh model, ensuring high diastereoselectivity[3].

-

Quench & Isolate: Carefully quench with saturated aqueous Rochelle's salt solution. Stir vigorously until two clear phases form. Extract with EtOAc, dry, and purify.

-

Validation Check: Analyze dr via ¹H/¹⁹F NMR and ee via chiral HPLC[2].

-

Conclusion

The discovery and synthesis of chiral trifluoromethylated alcohols have evolved from stoichiometric chiral auxiliary approaches to highly efficient, catalytic asymmetric paradigms. By understanding the mechanistic causality—whether through Lewis base activation of organosilanes or single-electron transfer in nickel catalysis—researchers can predictably install these privileged pharmacophores. Implementing the self-validating protocols outlined above ensures high fidelity in the generation of these critical building blocks for drug discovery.

References

-

Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane Catalyzed by Chiral Quaternary Ammonium Phenoxides. Bulletin of the Chemical Society of Japan (oup.com).1

-

General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry.5

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.2

-

The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Center. CHIMIA.6

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Catalytic Enantioselective Conjugate Alkynylation of α,β-Unsaturated 1,1,1-Trifluoromethyl Ketones with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 6. chimia.ch [chimia.ch]

Biocatalytic Reduction of Trifluoromethyl Ketones: Mechanistic Insights and Application Protocols

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into chiral molecules is a cornerstone strategy in modern drug discovery and agrochemical development, profoundly influencing metabolic stability, lipophilicity, and binding affinity. While chemical asymmetric reduction of trifluoromethyl ketones often requires heavy metal catalysts and struggles with the unique stereoelectronic properties of the –CF₃ group, biocatalysis offers a green, highly selective alternative[1][2].

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) have emerged as powerful tools capable of reducing prochiral trifluoromethyl ketones to their corresponding chiral carbinols with exquisite enantiomeric excess (>99% ee) and profound chemoselectivity[3][4]. This application note details the mechanistic principles governing these biotransformations, outlines cofactor regeneration strategies, and provides a self-validating experimental protocol for preparative-scale synthesis.

Mechanistic Causality: The Hydration-Dehydration Paradigm